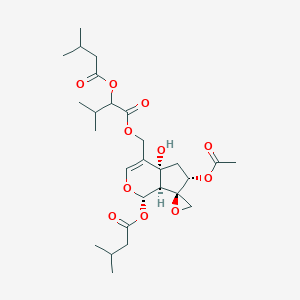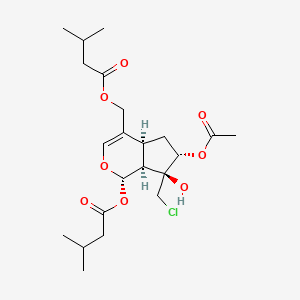
5-fluoro PB-22 7-hydroxyisoquinoline isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro PB-22 is a synthetic cannabinoid that is an analog of potent 5-fluoropentyl JWH-type cannabimimetics. 5-fluoro PB-22 7-hydroxyisoquinoline isomer differs from 5-fluoro PB-22 by having the quinoline group replaced with an isoquinoline group attached at its seven position. The physiological and pharmacological properties of this isomer have not been investigated. This product is intended for forensic and research purposes.
Aplicaciones Científicas De Investigación
Analytical Differentiation in Forensic Drug Analysis
The differentiation among regioisomers of synthetic cannabinoids, such as 5-fluoro PB-22, is crucial in forensic drug analysis. Kohyama et al. (2016) studied the isomeric molecules stemming from minor modifications of 5F-PB-22. They reported on the analytical properties of these molecules and methods for differentiation, particularly focusing on mass spectrometric differentiation of 5F-PB-22 and its ten isomers (Kohyama et al., 2016).
Identification in Forensic Sciences
Tang et al. (2017) aimed to separate and identify the fluoropentyl positional isomers of fluoro-PB-22. They utilized multiple techniques like gas chromatography-mass spectrometry, which can assist forensic laboratories in identifying specific isomers of fluoro-PB-22 in seized material (Tang et al., 2017).
Metabolic Studies
Wohlfarth et al. (2014) conducted a study on the human hepatic metabolic profiles of PB-22 and its 5-fluoro analog, 5F-PB-22. They identified the predominant metabolic pathways and generated metabolic profiles that can be used in urine analysis to document PB-22 and 5F-PB-22 intake (Wohlfarth et al., 2014).
Antidepressant-like Effects
A study by Pesarico et al. (2014) investigated the antidepressant-like effects of 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) in mice. They concluded that the antidepressant-like effect of FDPI is mediated mostly by serotonergic and dopaminergic systems (Pesarico et al., 2014).
Antibacterial Applications
Hayashi et al. (2002) explored the synthesis and antibacterial activity of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, including the 6-fluoro and 6-nonfluoro varieties. Their research indicated significant antibacterial activity against various strains (Hayashi et al., 2002).
Fluorescence Microscopy
Mercurio et al. (2021) discussed the synthesis and biological properties of a highly functionalized ISO that exhibited blue fluorescence, tested in an invertebrate animal model. They indicated potential applications of ISOs as novel fluorescent dyes for cell nuclei (Mercurio et al., 2021).
Vascular Contraction Studies
Galzin et al. (2000) studied 7-fluoro-2-oxo-4-[2-[4-(thieno[3,2-c]pyridin-4-yl)piperazin-1-yl]ethyl]-1,2-dihydroquinoline-1-acetamide (SL 65.0472), a 5-HT receptor antagonist, in isolated vascular preparations. They observed its potent antagonistic effects on vascular smooth muscle contraction mediated by 5-HT receptor stimulation (Galzin et al., 2000).
Propiedades
Fórmula molecular |
C23H21FN2O2 |
|---|---|
Peso molecular |
376.4 |
InChI |
InChI=1S/C23H21FN2O2/c24-11-4-1-5-13-26-16-21(20-6-2-3-7-22(20)26)23(27)28-19-9-8-17-10-12-25-15-18(17)14-19/h2-3,6-10,12,14-16H,1,4-5,11,13H2 |
Clave InChI |
NZHJAVLYBQIOHT-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC=C(C=CN=C2)C2=C1)C3=CN(CCCCCF)C4=C3C=CC=C4 |
Sinónimos |
isoquinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




